6-Nitro-1H-indazol

Descripción general

Descripción

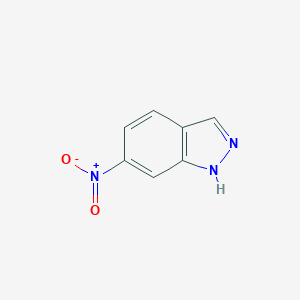

6-Nitroindazole is an organic compound belonging to the class of indazoles, which are characterized by a pyrazole ring fused to a benzene ring. The molecular formula of 6-Nitroindazole is C₇H₅N₃O₂, and it has a molecular weight of 163.13 g/mol . This compound is notable for its nitro group at the sixth position of the indazole ring, which imparts unique chemical and biological properties.

Aplicaciones Científicas De Investigación

6-Nitroindazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the synthesis of dyes, plasticizers, and other industrial chemicals.

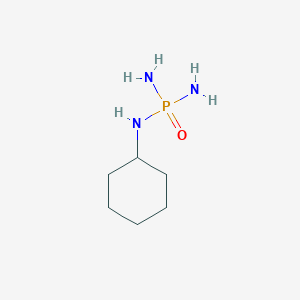

Mecanismo De Acción

6-Nitroindazole exerts its effects primarily through the inhibition of nitric oxide synthase enzymes. These enzymes are responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting these enzymes, 6-Nitroindazole can modulate the levels of nitric oxide, thereby affecting processes such as vasodilation, neurotransmission, and immune response .

Similar Compounds:

- 5-Nitroindazole

- 7-Nitroindazole

- 4-Nitroindazole

Comparison: 6-Nitroindazole is unique due to the position of the nitro group on the indazole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, 7-Nitroindazole is known to be a selective inhibitor of neuronal nitric oxide synthase, whereas 6-Nitroindazole has broader inhibitory effects on various nitric oxide synthase isoforms . Additionally, the different positions of the nitro group can influence the compound’s solubility, stability, and overall pharmacokinetic properties .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-Nitro-1H-indazole interacts with several enzymes and proteins. It is known to inhibit Nitric oxide synthase, both inducible and endothelial . The nature of these interactions is competitive and reversible .

Cellular Effects

6-Nitro-1H-indazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potent anti-proliferative activity in human colorectal cancer cells (HCT116) . It also remarkably suppresses the IDO1 protein expression .

Molecular Mechanism

At the molecular level, 6-Nitro-1H-indazole exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits Nitric oxide synthase, which plays a crucial role in various cellular functions .

Metabolic Pathways

6-Nitro-1H-indazole is involved in the metabolic pathway related to the inhibition of Nitric oxide synthase

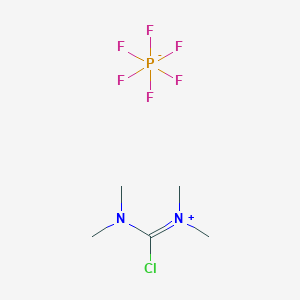

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Nitroindazole can be synthesized through various methods. One common approach involves the nitration of indazole derivatives. For instance, the conversion of 2-methyl-5-nitroaniline to 6-nitroindazole can be achieved using a procedure involving concentrated acetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene . Another method involves the methylation of 3-methyl-6-nitroindazole in the presence of dimethyl carbonate and 1,4-diazabicyclo[2.2.2]octane .

Industrial Production Methods: Industrial production of 6-Nitroindazole typically involves large-scale nitration processes. The nitration of benzazoles, including indazoles, is often carried out using a mixture of sulfuric and nitric acids.

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitroindazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide for azide substitution.

Oxidation: Potassium permanganate under acidic conditions.

Major Products Formed:

Reduction: 6-Aminoindazole.

Substitution: 6-Azidoindazole.

Oxidation: Various oxidized derivatives depending on the conditions used.

Propiedades

IUPAC Name |

6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZRMRUXSPNQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884407 | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7597-18-4 | |

| Record name | 6-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 6-Nitroindazole?

A1: 6-Nitroindazole is a potent and selective inhibitor of monoamine oxidase B (MAO-B) [, ]. It binds to the active site of MAO-B, preventing the enzyme from metabolizing neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, which is a potential mechanism for its neuroprotective effects.

Q2: How does 6-Nitroindazole compare to 7-Nitroindazole in terms of MAO-B inhibition?

A2: Studies show that 6-Nitroindazole is a more potent inhibitor of human MAO-B than 7-Nitroindazole, with a lower IC50 value [].

Q3: Besides MAO-B inhibition, what other mechanisms contribute to the neuroprotective effects of 6-Nitroindazole?

A3: 6-Nitroindazole exhibits potent radical scavenging properties, particularly against hydroxyl radicals, with a rate constant (k) of approximately 10^10 M^-1 s^-1 []. This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress.

Q4: What is the molecular formula and weight of 6-Nitroindazole?

A4: The molecular formula of 6-Nitroindazole is C7H5N3O2, and its molecular weight is 163.13 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize 6-Nitroindazole?

A5: Researchers commonly employ various spectroscopic techniques to characterize 6-Nitroindazole, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and mass spectrometry (e.g., FAB-Mass) [, , ]. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound.

Q6: What is the crystal structure of 6-Nitroindazole?

A6: Crystallographic studies reveal that the indazole system in 6-Nitroindazole is planar. The nitro group lies coplanar with the fused-ring system, indicating a syn-periplanar conformation [, , , ]. The crystal packing often involves intermolecular hydrogen bonds and π-stacking interactions.

Q7: Is there information on the material compatibility and stability of 6-Nitroindazole?

A7: While the provided research primarily focuses on the biological and chemical aspects of 6-Nitroindazole, information on its material compatibility and stability under various conditions is limited in the given dataset. Further research might explore its stability in different solvents, temperatures, and exposure to light or air.

Q8: Does 6-Nitroindazole exhibit any notable catalytic properties?

A8: The provided research focuses on 6-Nitroindazole as a bioactive molecule and does not delve into its potential catalytic properties. Further investigation is needed to explore any catalytic activities it might possess.

Q9: Have computational studies been conducted on 6-Nitroindazole?

A9: Yes, computational studies, including molecular docking simulations, have been performed to understand the interactions of 6-Nitroindazole with its biological targets, such as nitric oxide synthases (NOS) []. These studies provide insights into the binding mode, affinity, and selectivity of 6-Nitroindazole towards different NOS isoforms.

Q10: How does the position of the nitro group on the indazole ring affect its biological activity?

A10: Studies comparing the inhibitory potency of different nitroindazole isomers, such as 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, on human MAO-B reveal significant differences in their IC50 values []. This suggests that the position of the nitro group on the indazole ring significantly influences its interaction with the enzyme and its inhibitory activity.

Q11: Does alkylation or other modifications of the indazole ring influence the activity of 6-Nitroindazole?

A11: Research has shown that introducing different substituents on the indazole ring, particularly at the N-1 position, can modulate the biological activity of 6-Nitroindazole analogs. For instance, N-alkylation with groups like allyl or ethyl can influence the compound's interactions with enzymes like NOS and its antiproliferative activity against cancer cell lines [, , ].

Q12: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of 6-Nitroindazole?

A12: While the provided research papers touch upon the synthesis and biological evaluation of 6-Nitroindazole and its derivatives, there isn't specific information on formulation strategies employed to enhance its stability, solubility, or bioavailability. Future studies might explore different formulations, such as nanoparticles or liposomes, to improve its delivery and therapeutic potential.

Q13: Is there information available on the SHE regulations concerning 6-Nitroindazole?

A13: The provided research primarily focuses on the scientific aspects of 6-Nitroindazole, and specific SHE (Safety, Health, and Environment) regulations are not explicitly discussed. It is crucial to consult relevant regulatory guidelines and safety data sheets when handling and using this compound.

Q14: What is known about the pharmacokinetic properties of 6-Nitroindazole?

A14: While the provided research does not extensively cover the detailed pharmacokinetics of 6-Nitroindazole, some studies allude to its in vivo activity and its ability to cross the blood-brain barrier. Further research is required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q15: Has 6-Nitroindazole demonstrated efficacy in any in vitro or in vivo models of disease?

A15: Research indicates that 6-Nitroindazole displays antiproliferative effects against various cancer cell lines in vitro, including human prostate carcinoma cells []. Additionally, studies using mouse xenograft models demonstrate that it can suppress tumor growth and improve survival rates [].

Q16: Has 6-Nitroindazole shown promise in any in vivo models of neurological disorders?

A16: While not explicitly mentioned in the provided research, 6-Nitroindazole's ability to inhibit MAO-B and scavenge free radicals suggests potential therapeutic benefits in neurological disorders characterized by oxidative stress and neurotransmitter imbalances, such as Parkinson's disease. Further in vivo studies are necessary to confirm these potential benefits.

Q17: Is there any evidence of resistance developing to 6-Nitroindazole or cross-resistance with other compounds?

A17: The provided literature doesn't provide specific details regarding resistance mechanisms developing to 6-Nitroindazole or cross-resistance with other compounds. Further investigation is needed to understand the long-term effects of its use and the potential for resistance development.

Q18: What is the safety profile of 6-Nitroindazole, and are there any known toxicities or adverse effects?

A18: The provided research papers primarily focus on the synthesis and biological evaluation of 6-Nitroindazole and do not provide comprehensive information on its toxicity profile. It is essential to exercise caution and consult relevant safety data sheets when handling and using this compound.

A18: The available research papers primarily focus on the fundamental chemistry and biological activity of 6-Nitroindazole. They do not delve into aspects like drug delivery strategies, biomarker development, environmental impact, or analytical method validation. Further research is required to address these important considerations.

Q19: What are some of the key historical milestones in the research and development of 6-Nitroindazole?

A20: The provided research papers offer a glimpse into the evolution of 6-Nitroindazole research. Early studies focused on its synthesis and chemical characterization [, , ]. Subsequent research explored its biological activities, including its role as a MAO-B inhibitor [, ] and its effects on nitric oxide synthases []. More recent investigations have delved into its potential as an anti-cancer agent [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

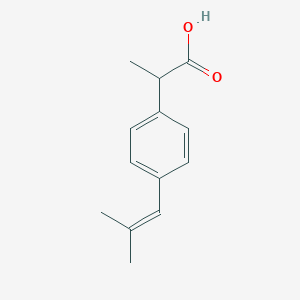

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)